Technical Whitepaper: Physicochemical Profiling and Application of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
Technical Whitepaper: Physicochemical Profiling and Application of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into aliphatic amines is a proven methodology for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride is a highly specialized secondary amine building block that perfectly exemplifies this paradigm. By combining the electron-withdrawing properties of a trifluoroethyl group with the conformational rigidity of a cyclopropyl ring, this compound offers a unique physicochemical profile. This in-depth guide provides researchers and drug development professionals with a comprehensive analysis of its structural causality, synthetic methodologies, and applications in advanced therapeutics.
Physicochemical Profiling & Structural Causality
The utility of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride stems directly from its structural components. To understand its value, we must analyze the causality behind its physicochemical properties.
Quantitative Data Summary
The fundamental properties of the compound are summarized in the table below:
| Property | Value |
| Chemical Name | N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride |
| CAS Number | 1169952-82-2 (HCl salt)[1] / 1016746-30-7 (Free base)[2] |
| Molecular Formula | C5H9ClF3N (HCl salt)[1] |
| Molecular Weight | 175.58 g/mol (HCl salt)[1] |
| Appearance | White to off-white crystalline solid |
| Predicted pKa (Free Base) | ~6.5 – 7.5 (Modulated by CF3) |
The Causality of the Trifluoroethyl Group (Basicity Modulation)
Standard secondary aliphatic amines typically exhibit a pKa in the range of 10–11, rendering them highly protonated at physiological pH (7.4). While this ensures good aqueous solubility, it often leads to poor membrane permeability, phospholipidosis, and off-target hERG channel liabilities.
The introduction of the highly electronegative fluorine atoms on the β -carbon drastically alters this. For context, the pKa of standard ethylamine is >10, whereas the pKa of 2,2,2-trifluoroethylamine drops significantly to 5.7[3][4]. When incorporated into a secondary amine framework, the strong inductive electron-withdrawing effect of the trifluoromethyl ( CF3 ) group pulls electron density away from the nitrogen lone pair. This reduces the basicity of N-(2,2,2-trifluoroethyl)cyclopropanamine, shifting its pKa closer to neutrality. Consequently, a higher fraction of the drug remains unionized at physiological pH, enhancing passive membrane diffusion and blood-brain barrier (BBB) penetration.
The Causality of the Cyclopropyl Ring (Conformational Restriction)
Cyclopropylamine derivatives are inherently reactive and possess a taut, planar ring structure with bond angles of approximately 60°. Replacing a flexible alkyl chain (e.g., an isopropyl group) with a cyclopropyl ring introduces severe conformational restriction.
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Entropic Optimization: By locking the amine into a specific geometry, the entropic penalty typically incurred upon binding to a target receptor is minimized, often leading to increased binding affinity.
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Metabolic Stability: Cyclopropylamines are known to interact uniquely with metabolic enzymes. While primary cyclopropylamines can act as mechanism-based inhibitors of cytochrome P450 enzymes via one-electron oxidation and ring scission, secondary cyclopropylamines flanked by a deactivating CF3 group exhibit enhanced stability against monoamine oxidases (MAOs), preventing rapid first-pass metabolism.
Pharmacological Utility & Medicinal Chemistry
The unique physicochemical profile of N-(2,2,2-trifluoroethyl)cyclopropanamine makes it an ideal pharmacophore for central nervous system (CNS) and pain therapeutics.
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TrkA Kinase Inhibitors: The compound is utilized as a critical building block in the synthesis of bicyclic urea, thiourea, and guanidine derivatives. These compounds act as potent inhibitors of Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for nerve growth factor (NGF)[5]. Inhibition of the NGF/TrkA pathway is a clinically validated approach for treating chronic, inflammatory, and neuropathic pain[5].
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Orexin Receptor Agonists: The motif is also employed in the development of orexin receptor agonists. Orexins are neuropeptides that regulate sleep and wakefulness; targeting these receptors provides novel therapeutic avenues for treating narcolepsy and excessive daytime sleepiness[6].
Fig 2. Structural causality mapping of the compound's physicochemical properties to drug targets.
Experimental Methodologies: Synthesis & Isolation
As a Senior Application Scientist, I emphasize that chemical synthesis must be a self-validating system. The following protocol for the synthesis of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride incorporates built-in analytical checkpoints to ensure protocol integrity.
Step-by-Step Reductive Amination Protocol
Reagents: Cyclopropylamine, Trifluoroacetaldehyde ethyl hemiacetal, Sodium triacetoxyborohydride ( NaBH(OAc)3 ), Dichloromethane (DCM), 4M HCl in Dioxane.
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Imine Condensation (Checkpoint 1):
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Dissolve cyclopropylamine (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.
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Dropwise add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq). Stir at room temperature for 2–4 hours.
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Self-Validation: Monitor the reaction via 19F NMR. The disappearance of the hemiacetal fluorine signal and the emergence of a new upfield signal confirms complete imine/hemiaminal formation.
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Reduction (Checkpoint 2):
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Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exothermic release and potential hydrogen gas evolution.
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Allow the reaction to warm to room temperature and stir overnight.
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Self-Validation: Perform LC-MS analysis. The presence of the [M+H]+ peak at m/z 140.1 confirms the formation of the secondary amine free base.
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Acid-Base Purification Swing (Checkpoint 3):
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Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM.
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Crucial Step: Extract the combined organic layers with 1M aqueous HCl. The target amine will protonate and partition into the aqueous layer, leaving neutral/organic impurities in the DCM.
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Basify the aqueous layer to pH > 10 using 2M NaOH , then back-extract with fresh DCM. Dry over anhydrous Na2SO4 and carefully concentrate under reduced pressure (Note: The free base is volatile[7]).
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Hydrochloride Salt Formation (Checkpoint 4):
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Dissolve the crude free base in anhydrous diethyl ether.
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Slowly add 4M HCl in dioxane (1.2 eq) at 0 °C.
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Self-Validation: The immediate precipitation of a white crystalline solid visually validates the salt formation. Filter, wash with cold ether, and dry under vacuum to yield the target hydrochloride salt.
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Fig 1. Step-by-step synthetic workflow for N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride.
Handling, Stability, and Storage
The free base form of cyclopropylamine derivatives is typically a clear, highly volatile liquid with a strong ammonia-like odor[7]. Due to its volatility and susceptibility to atmospheric oxidation, handling the free base requires stringent environmental controls.
Converting the compound to its hydrochloride salt (CAS: 1169952-82-2)[1] is a deliberate formulation choice. The ionic lattice of the salt drastically increases the melting point, converting a volatile liquid into a stable, easy-to-weigh crystalline solid. The hydrochloride salt should be stored in a tightly sealed container under inert gas (Argon or Nitrogen) at 2–8 °C, protected from moisture to prevent deliquescence.
References
-
Fuller, R. W., & Molloy, B. B. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. Retrieved from:[Link]
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PubChem. Ethanamine, 2,2,2-trifluoro- | CID 9773. National Institutes of Health. Retrieved from:[Link]
- Google Patents. WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain.
- Google Patents. WO2022132696A1 - Urea orexin receptor agonists.
Sources
- 1. scbt.com [scbt.com]
- 2. N-(2,2,2-Trifluoroethyl)cyclopropanamine | 1016746-30-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]
- 6. WO2022132696A1 - Urea orexin receptor agonists - Google Patents [patents.google.com]
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